N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring, an oxadiazole ring, and a phenylpropanamide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .
Mode of Action
The compound acts as an inhibitor of bacterial biofilm formation . It interacts with the bacteria, disrupting their ability to form these protective biofilms, thereby making them more susceptible to antibacterial agents .
Biochemical Pathways
It is known that the compound interferes with the bacteria’s ability to form biofilms, which are crucial for their survival and proliferation . This disruption likely affects multiple biochemical pathways within the bacteria, leading to their eventual death or inhibition .
Pharmacokinetics
These properties may impact the bioavailability of the compound, determining how effectively it can reach and interact with its bacterial targets .
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm formation , leading to a decrease in bacterial survival and proliferation . This makes the bacteria more susceptible to other antibacterial agents, enhancing their effectiveness .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its bacterial targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the dihydrobenzo dioxin ring: This can be achieved by cyclization of appropriate dihydroxybenzoic acid derivatives.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with phenylpropanamide: The final step involves coupling the oxadiazole intermediate with a phenylpropanamide derivative using standard amide bond formation techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
- 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide apart is its combination of the dihydrobenzo dioxin ring and the oxadiazole ring, which imparts unique chemical and biological properties. This combination allows for diverse chemical modifications and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(9-6-13-4-2-1-3-5-13)20-19-22-21-18(26-19)14-7-8-15-16(12-14)25-11-10-24-15/h1-5,7-8,12H,6,9-11H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBCUVUDMGKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330499 | |
Record name | N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887873-36-1 | |
Record name | N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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